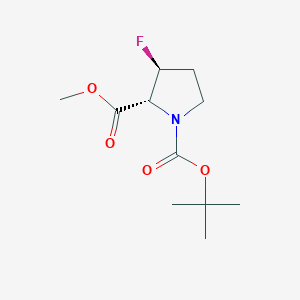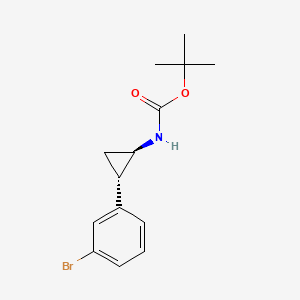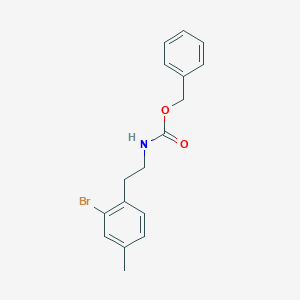
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate typically involves the protection of the amine group of 2-bromo-4-tert-butylaniline with a Boc group. This can be achieved by reacting 2-bromo-4-tert-butylaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of greener solvents and catalysts to minimize environmental impact .
化学反応の分析
Types of Reactions
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol are used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is 2-bromo-4-tert-butylaniline with a free amine group.
科学的研究の応用
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate primarily involves its role as a protected intermediate. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical transformations. The electrophilic nature of the bromine atom allows for substitution reactions with nucleophiles .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected compound used in peptide synthesis.
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used in the synthesis of sulfamates and sulfonamides.
N-(tert-Butoxycarbonyl)-5-syn-tert-butyl-2-methylpyridine: Utilized in the synthesis of heterocyclic compounds.
Uniqueness
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate is unique due to the presence of both a Boc-protected amine and a bromine atom, allowing for versatile synthetic applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules through sequential reactions.
特性
IUPAC Name |
tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHFLAIVPJIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8148253.png)







![tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate](/img/structure/B8148309.png)
